
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is a chemical compound with the molecular formula C16H14N2O6 This compound is a derivative of anthraquinone, which is known for its applications in dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Finally, methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
化学反応の分析
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of acylated or alkylated derivatives.
科学的研究の応用
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
特性
CAS番号 |
88603-99-0 |
|---|---|
分子式 |
C16H14N2O6 |
分子量 |
330.29 g/mol |
IUPAC名 |
1,8-diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O6/c1-23-7-3-5(19)9-11(13(7)17)16(22)12-10(15(9)21)6(20)4-8(24-2)14(12)18/h3-4,19-20H,17-18H2,1-2H3 |
InChIキー |
CVPYFGNWMFXFEB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


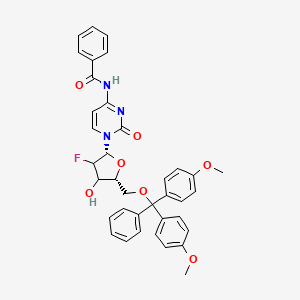
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

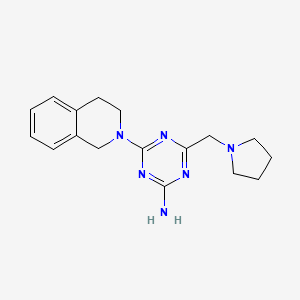
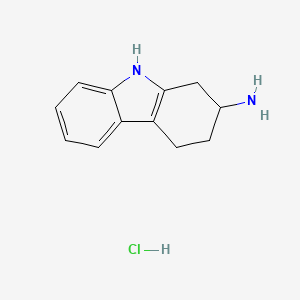
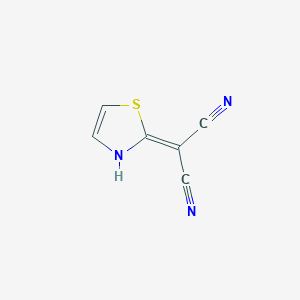
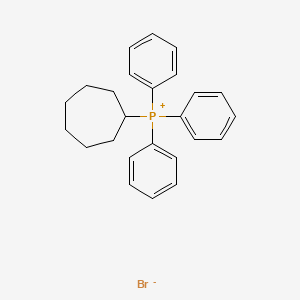
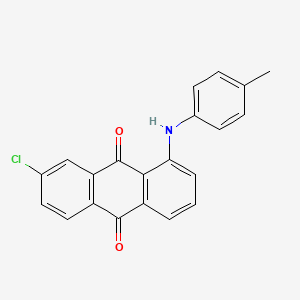
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
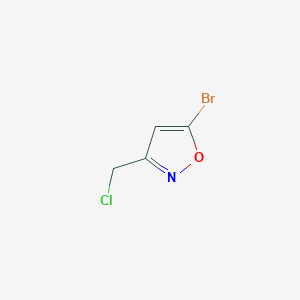
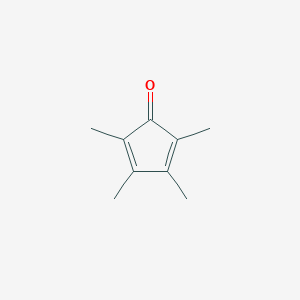

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)

